
2,2-Dimethylpentyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpentyl benzoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound is formed by the esterification of 2,2-dimethylpentanol with benzoic acid. It is characterized by its unique structure, which includes a benzoate group attached to a branched alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpentyl benzoate typically involves the esterification reaction between 2,2-dimethylpentanol and benzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
2,2-Dimethylpentanol+Benzoic AcidAcid Catalyst2,2-Dimethylpentyl Benzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of azeotropic distillation can also help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpentyl benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,2-dimethylpentanol and benzoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts like sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 2,2-Dimethylpentanol and benzoic acid.
Reduction: 2,2-Dimethylpentanol.
Transesterification: A new ester and alcohol depending on the reactants used.
Scientific Research Applications
2,2-Dimethylpentyl benzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a fragrance compound in biological studies.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpentyl benzoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the release of 2,2-dimethylpentanol and benzoic acid. These products can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpentyl acetate: Another ester with a similar structure but with an acetate group instead of a benzoate group.
2,2-Dimethylpentyl propionate: Similar structure with a propionate group.
2,2-Dimethylpentyl butyrate: Similar structure with a butyrate group.
Uniqueness
2,2-Dimethylpentyl benzoate is unique due to the presence of the benzoate group, which imparts distinct chemical and physical properties compared to other esters. The benzoate group can participate in π-π interactions, influencing the compound’s behavior in various applications.
Properties
CAS No. |
5458-31-1 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2,2-dimethylpentyl benzoate |
InChI |
InChI=1S/C14H20O2/c1-4-10-14(2,3)11-16-13(15)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3 |
InChI Key |
AYEMZUAGRPAAAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)COC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


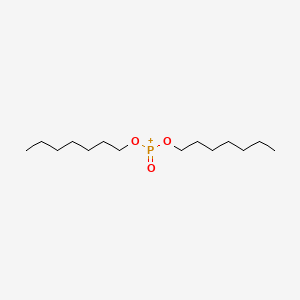
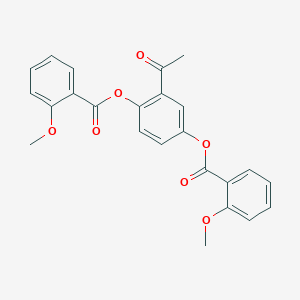
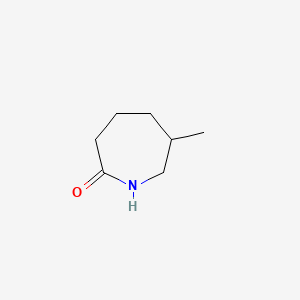
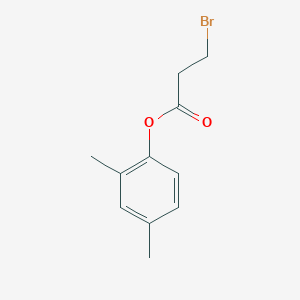
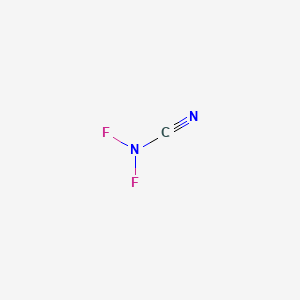


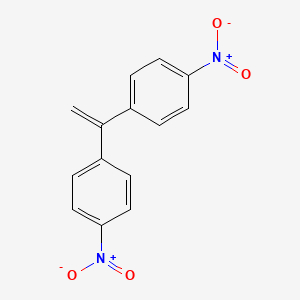
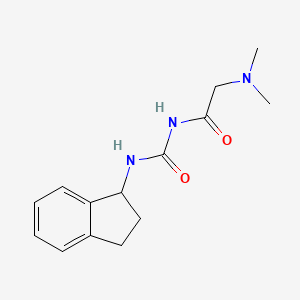
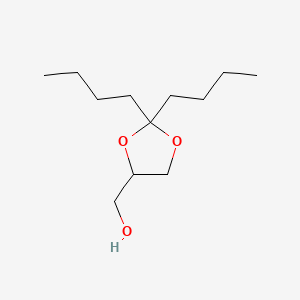

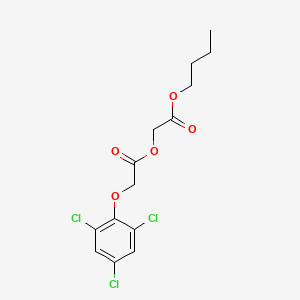
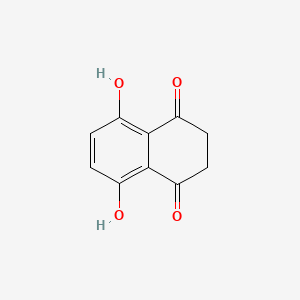
![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
